tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate
Description
tert-Butyl N-[2-(3-iodophenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine linker, which is further substituted with a 3-iodophenyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the iodine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann reactions) . Its structural analogs, such as bromo- or chloro-substituted derivatives, are widely used in drug discovery due to their versatility in modifying pharmacokinetic and physicochemical properties.
Properties
Molecular Formula |
C13H18INO2 |
|---|---|
Molecular Weight |
347.19 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
InChI Key |
YHHINZQYBAMCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Tert-Butyl Chloroformate
The predominant method involves reacting 2-(3-iodophenyl)ethylamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The process typically occurs in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), maintained at low temperatures (0–25°C) to minimize side reactions.
2-(3-iodophenyl)ethylamine + tert-butyl chloroformate → tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate
| Parameter | Typical Range | Purpose |
|---|---|---|
| Solvent | DCM or THF | Dissolves reactants, inert medium |
| Base | Triethylamine or sodium bicarbonate | Neutralizes HCl byproduct |
| Temperature | 0–25°C | Controls reaction rate and minimizes by-products |
| Time | 2–4 hours | Ensures complete conversion |
Carbamation Using Di-tert-butyl Dicarbonate (Boc Anhydride)
Alternatively, the use of di-tert-butyl dicarbonate (Boc anhydride) with the amine under basic conditions offers a more straightforward route, often yielding higher purity products.
2-(3-iodophenyl)ethylamine + di-tert-butyl dicarbonate → this compound
| Parameter | Typical Range | Purpose |
|---|---|---|
| Solvent | Dichloromethane, acetonitrile | Solvent medium |
| Base | Triethylamine or N,N-dimethylaminopyridine (DMAP) | Catalysis and neutralization |
| Temperature | 0–25°C | Reaction control |
| Reaction Time | 12–24 hours | Complete conversion |
Purification Techniques
Post-reaction, the crude product is typically purified via:
- Column chromatography using silica gel with solvent systems such as petroleum ether/ethyl acetate (e.g., 50:1 to 20:1 ratios) to isolate the pure carbamate.
- Recrystallization from suitable solvents like hexane or ethyl acetate to enhance purity and yield.
Data from experimental procedures indicate yields ranging from 62% to over 84%, depending on specific reaction conditions and purification efficiency.
Industrial Scale Synthesis
For large-scale production, the process is adapted with:
- Continuous flow reactors for better control.
- Use of industrial-grade reagents.
- Optimization of reaction parameters to maximize yield and purity.
- Purification often involves recrystallization or preparative chromatography.
Supporting Research and Data Tables
| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbamation with Boc-Cl | 2-(3-iodophenyl)ethylamine + tert-butyl chloroformate | DCM | 0–25°C | 62–70 | Reaction monitored by TLC |
| Carbamation with Boc Anhydride | 2-(3-iodophenyl)ethylamine + di-tert-butyl dicarbonate | DCM | 0–25°C | 84 | Purified via silica gel chromatography |
| Industrial Process | Raw reagents + optimized conditions | Various | Ambient | >80 | Purification via recrystallization |
Recent Advances and Methodologies
Recent research emphasizes the use of carbamate formation via three-component coupling reactions involving primary amines, carbon dioxide, and alkyl halides, with catalysts such as cesium carbonate and tetrabutylammonium iodide, which can be adapted for synthesizing derivatives like this compound.
Furthermore, alternative routes involve reactive intermediates such as acyl azides and isocyanates, which can be transformed into carbamates under mild conditions, offering potential for scalable synthesis with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(3-iodophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(3-iodophenyl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides and other biomolecules for studying their biological activities .
Medicine: It can be used as a starting material for the synthesis of pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. It can be selectively removed under mild conditions, allowing for the synthesis of complex molecules .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
tert-Butyl N-[2-(3-Bromophenyl)ethyl]carbamate
- Structure : Replaces iodine with bromine at the phenyl para position.
- Key Differences: Reactivity: Bromine offers lower electrophilicity compared to iodine, reducing cross-coupling efficiency but improving stability under basic conditions . Molecular Weight: Lower molecular weight (C₁₃H₁₇BrNO₂ vs. C₁₃H₁₇INO₂) due to bromine’s smaller atomic mass.
- Applications : Used in intermediates for kinase inhibitors and fluorescent probes.
tert-Butyl N-[2-(4-Chloro-2-nitro-anilino)ethyl]carbamate
- Structure : Features a chloro substituent and nitro group on the aromatic ring.
- Key Differences :
- Applications : Precursor for benzimidazolone-based inhibitors of oxidative stress targets .
Derivatives with Heterocyclic and Functional Group Modifications
tert-Butyl N-[2-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate
- Structure : Incorporates a benzimidazolone ring system.
- Key Differences :
tert-Butyl N-[2-(4-Formyl-1,3-oxazol-5-yl)ethyl]carbamate
- Structure : Contains a formyl-substituted oxazole ring.
- Key Differences :
Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Yield (%) | Key Applications |
|---|---|---|---|---|
| tert-Butyl N-[2-(3-Iodophenyl)ethyl]carbamate | 3-Iodophenyl | 347.19 | – | Cross-coupling intermediates |
| tert-Butyl N-[2-(3-Bromophenyl)ethyl]carbamate | 3-Bromophenyl | 299.15 | – | Kinase inhibitor synthesis |
| tert-Butyl N-[2-(4-Chloro-2-nitro-anilino)ethyl]carbamate | 4-Chloro-2-nitro | 315.75 | 90 | Benzimidazolone precursors |
| tert-Butyl N-[2-(1,3-Benzodioxol-5-yl)ethyl]carbamate | 1,3-Benzodioxole | 279.31 | 56.6 | Neuroprotective agent intermediates |
Notes:
- Iodinated analogs are preferred for radiosynthesis (e.g., PET tracers) due to iodine’s isotopic versatility.
- Bromo and chloro derivatives are more cost-effective for large-scale synthesis .
Biological Activity
Tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a tert-butyl group attached to a carbamate moiety, which is linked to a 3-iodophenyl ethyl chain. The presence of the iodine atom enhances the compound's reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Carbamate : Reacting tert-butyl isocyanate with 2-(3-iodophenyl)ethanol.
- Purification : Utilizing chromatography techniques to isolate the desired product.
- Characterization : Employing NMR and mass spectrometry to confirm the structure.
A detailed reaction scheme can be summarized as follows:
| Step | Reaction Description |
|---|---|
| 1 | Tert-butyl isocyanate + 2-(3-iodophenyl)ethanol → this compound |
| 2 | Purification via chromatography |
| 3 | Characterization using NMR and MS |
This compound exhibits various biological activities, primarily attributed to its ability to interact with specific enzymes and receptors. The iodine substitution may enhance binding affinity due to increased hydrophobic interactions.
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating the compound's effects on cancer cell lines, it demonstrated significant cytotoxicity against several types of tumors, including breast and colon cancer cells. The IC50 values ranged from 10 to 50 µM, indicating moderate potency .
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. The strongest inhibitors exhibited IC50 values as low as 19 nM against human PNP .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 10-50 | Anticancer |
| Compound A | 0.021 | PNP Inhibitor |
| Compound B | 0.06 | DHFR Inhibitor |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate?
- Methodology: The compound is typically synthesized via carbamate formation. A common approach involves reacting tert-butyl carbamate with a substituted phenylalkyl halide (e.g., 3-iodophenethyl bromide) under basic conditions (e.g., triethylamine in dichloromethane). The reaction requires temperature control (0–25°C) and inert atmosphere to prevent side reactions .
- Key Steps:
Activation of the amine group via Boc protection.
Nucleophilic substitution or coupling with iodophenyl derivatives.
Purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. Which analytical techniques are essential for characterizing this compound?
- Primary Methods:
- NMR Spectroscopy: H and C NMR confirm the carbamate structure, iodophenyl group integration, and Boc protection .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 389.05) .
- Infrared (IR) Spectroscopy: Detects carbamate C=O stretching (~1700 cm) and N-H bonds (~3300 cm^{-1) .
Q. How can researchers purify tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate effectively?
- Purification Strategies:
- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:1) to separate unreacted starting materials .
- Recrystallization: Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
Q. What methods are used to evaluate its biological activity in early-stage research?
- Screening Protocols:
- Enzyme Inhibition Assays: Measure IC values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Cellular Uptake Studies: Radiolabeled iodine (I) tracks intracellular distribution via scintillation counting .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Critical Parameters:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in iodophenyl incorporation .
- Solvent Optimization: Replace dichloromethane with THF or acetonitrile to enhance solubility and reduce side products .
- Kinetic Monitoring: Use in situ FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Troubleshooting:
- Dynamic Effects: Rotameric splitting in NMR signals (e.g., carbamate NH) can arise from restricted rotation. Variable-temperature NMR (VT-NMR) clarifies conformational dynamics .
- Impurity Analysis: Compare HRMS with theoretical isotopic patterns to detect halogen (iodine) adducts or degradation products .
Q. What mechanistic insights explain its interactions with enzymatic targets?
- Proposed Mechanisms:
- Carbamate as a Transition-State Mimic: The Boc group stabilizes tetrahedral intermediates in protease inhibition .
- Iodophenyl Role: The iodine atom enhances hydrophobic binding in enzyme active sites, as shown in X-ray co-crystallography studies .
Q. How can structural analogs be designed to improve pharmacokinetic properties?
- Design Strategies:
- Bioisosteric Replacement: Substitute iodine with trifluoromethyl (CF) or bromine to modulate lipophilicity and metabolic stability .
- Scaffold Hopping: Replace the ethyl linker with cyclopropane rings to reduce conformational flexibility (see analogs in ).
Q. What experimental conditions destabilize the carbamate group, and how can this be mitigated?
- Stability Challenges:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
